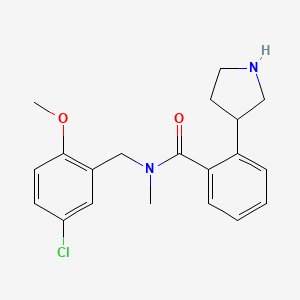
N-(5-chloro-2-methoxybenzyl)-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxybenzyl)-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride, commonly known as Cmpd-7, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Cmpd-7 belongs to the family of benzamide derivatives and has been synthesized using various methods, which will be discussed in This paper aims to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Cmpd-7.
Mechanism of Action
The mechanism of action of Cmpd-7 is not fully understood, but several studies have shed light on its potential molecular targets. One study suggests that Cmpd-7 inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which can result in the inhibition of cancer cell growth. Another study suggests that Cmpd-7 inhibits the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
Cmpd-7 has been shown to have several biochemical and physiological effects. In vitro studies have shown that Cmpd-7 can induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the cell cycle. Cmpd-7 has also been shown to have anti-inflammatory effects, which can be attributed to its inhibition of NF-κB. In vivo studies have shown that Cmpd-7 can inhibit tumor growth and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
Cmpd-7 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Cmpd-7 also has a long shelf life, making it ideal for long-term studies. However, one of the limitations of Cmpd-7 is its low solubility in water, which can make it challenging to work with in aqueous solutions. This limitation can be overcome by using organic solvents or by formulating Cmpd-7 into liposomes.
Future Directions
There are several future directions for the research of Cmpd-7. One potential direction is the development of more potent derivatives of Cmpd-7 that can be used as anti-cancer agents. Another direction is the investigation of the potential use of Cmpd-7 as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Further studies are also needed to fully understand the mechanism of action of Cmpd-7 and its potential molecular targets.
Synthesis Methods
Cmpd-7 has been synthesized using various methods. One of the most common methods involves the reaction of 5-chloro-2-methoxybenzaldehyde with N-methyl-2-(3-pyrrolidinyl)amine in the presence of acetic acid, which results in the formation of the intermediate product, N-(5-chloro-2-methoxybenzyl)-N-methyl-2-(3-pyrrolidinyl)amine. This intermediate product is then reacted with hydrochloric acid to yield Cmpd-7 hydrochloride.
Scientific Research Applications
Cmpd-7 has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of Cmpd-7 is its use as a potential anti-cancer agent. Studies have shown that Cmpd-7 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. Cmpd-7 has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-N-methyl-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-23(13-15-11-16(21)7-8-19(15)25-2)20(24)18-6-4-3-5-17(18)14-9-10-22-12-14/h3-8,11,14,22H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSYHKJRAFLJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Cl)OC)C(=O)C2=CC=CC=C2C3CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5440948.png)
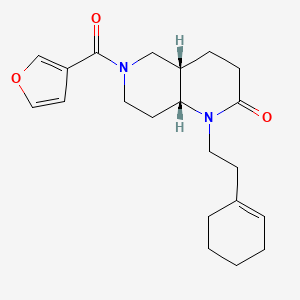
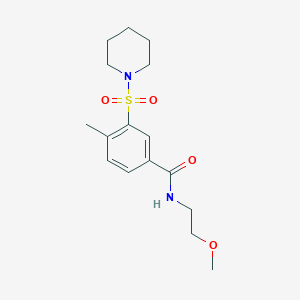
![N-[4-(aminosulfonyl)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B5440976.png)
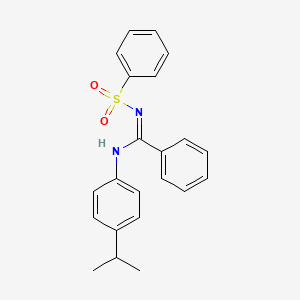
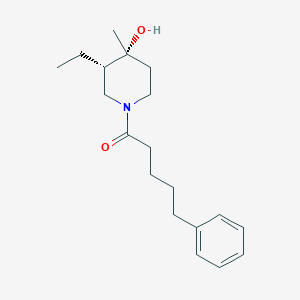
![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5440996.png)
![N'-(2-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5441004.png)
![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide](/img/structure/B5441015.png)
![2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B5441024.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5441029.png)
![3-(4-chloro-2-nitrophenyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5441034.png)